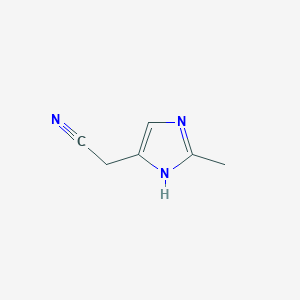

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-methyl-1H-imidazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMGYAIDSNGFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Primary amines.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of materials with specific properties, such as catalysts and dyes

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The nitrile group can participate in nucleophilic addition reactions, further modifying its biological activity .

Comparison with Similar Compounds

Table 1: Physical Data for Select Benzimidazole Derivatives

| Compound | Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4a | H | 93 | 119–120 | |

| 4b | 2-Cl | 92 | 97–98 | |

| 4c | 4-Br | 89 | 147–148 | |

| 5f | 3-hydroxypropyl | 41 | Not reported |

Chromene-Acetonitrile Hybrids

Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives feature a chromene core linked to acetonitrile. These compounds differ in:

- Electronic Properties: Density Functional Theory (DFT) studies reveal non-planar molecular geometries and HOMO-LUMO energy gaps (~4.5–5.0 eV), indicating lower reactivity compared to imidazole derivatives .

- Synthetic Routes : Synthesized via rearrangement reactions, these hybrids prioritize regioselectivity, contrasting with the nucleophilic substitution used for imidazole analogs .

Nitroimidazole Derivatives

Nitro-substituted analogs, such as 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate , highlight the impact of nitro groups:

- Biological Activity : The nitro group enhances antiparasitic and antiglycation activity, as seen in metronidazole derivatives .

- Regulatory Status : Related compounds like 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid are recognized as reference standards in pharmaceutical manufacturing .

Variably Substituted Imidazole Derivatives

Compounds with diverse substituents demonstrate the versatility of the imidazole-acetonitrile scaffold:

- Chlorophenyl Derivatives : 2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]acetonitrile (CAS 77952-81-9) has a molecular weight of 322.77 g/mol, significantly higher than unsubstituted analogs, affecting pharmacokinetics .

- Methoxyethyl Derivatives: [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride (MW 192.64 g/mol) shows how polar substituents improve aqueous solubility .

Key Research Findings

- Synthetic Efficiency : Benzimidazole derivatives achieve higher yields (up to 93%) compared to imidazole analogs (41–69%), likely due to stabilized intermediates .

- Electronic Structure : Chromene hybrids exhibit distinct HOMO-LUMO distributions, favoring charge transfer over the localized reactivity of imidazole systems .

- Biological Relevance : Nitroimidazole derivatives dominate therapeutic applications, while chlorophenyl and methoxyethyl variants offer tailored physicochemical properties .

Biological Activity

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, a heterocyclic compound characterized by an imidazole ring, has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈N₄

- CAS Number : 59022-79-6

- Structure : The compound features a methyl group at the 2-position of the imidazole ring and an acetonitrile group at the 5-position, contributing to its unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Klebsiella pneumoniae | Effective at higher concentrations |

The compound's mechanism involves interaction with bacterial cell membranes and potential inhibition of key enzymes necessary for bacterial survival.

Enzyme Inhibition

This compound has been investigated as an enzyme inhibitor. Studies suggest that it can modulate enzyme activity, which is crucial for therapeutic applications in diseases where enzyme regulation is beneficial.

Mechanism of Action :

- The compound may bind to the active sites of enzymes, altering their function.

- It shows potential in inhibiting enzymes involved in metabolic pathways, which can be exploited for drug development .

Study 1: Antimicrobial Efficacy

A study conducted by Foroumadi et al. (2020) evaluated the antimicrobial effects of various imidazole derivatives, including this compound. The results demonstrated that this compound had a significant inhibitory effect on S. aureus and other tested strains, indicating its potential as a lead compound in antibiotic development .

Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited specific enzymes related to metabolic disorders. This suggests its utility in treating conditions where enzyme modulation is required, such as diabetes or obesity.

Research Findings

Recent investigations have highlighted the versatility of this compound in various biological contexts:

- Antibacterial Properties : The compound was found to possess broad-spectrum antibacterial activity, particularly against resistant strains.

- Potential Therapeutic Applications : Its ability to inhibit enzymes suggests potential applications in drug formulations aimed at managing metabolic diseases.

- Structure-Activity Relationship (SAR) : Ongoing studies are focusing on modifying the imidazole structure to enhance potency and selectivity against specific biological targets .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile with high purity?

Answer: A two-step approach is typically employed:

Imidazole Core Formation : React 2-methylimidazole with a nitrile precursor (e.g., chloroacetonitrile) under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-acetonitrile backbone .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Considerations :

- Control reaction temperature (60–80°C) to avoid side products like dimerization.

- Use anhydrous conditions to prevent hydrolysis of the nitrile group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer: A combination of techniques ensures structural validation:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Peaks at δ 2.4 ppm (CH₃), δ 3.8 ppm (CH₂CN), and δ 7.2–7.5 ppm (imidazole protons) confirm substituent positions .

- ¹³C NMR : Signals at ~120 ppm (C≡N) and ~150 ppm (imidazole C2/C4) validate connectivity.

- IR Spectroscopy : A sharp peak at ~2250 cm⁻¹ confirms the nitrile group .

- Mass Spectrometry : ESI-MS (m/z 135.1 [M+H]⁺) confirms molecular weight.

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (observed irritancy in analogs) .

- Ventilation : Use fume hoods due to potential nitrile vapor release.

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?

Answer:

- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å). Cool crystals to 100 K to reduce thermal motion .

- Structure Refinement : Apply the SHELXL software for small-molecule refinement. Key parameters:

- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) for accuracy.

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell | a=8.21 Å, b=10.54 Å, c=12.73 Å |

| Resolution | 0.84 Å |

| R-factor | 4.2% |

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) be systematically resolved?

Answer:

- Experimental Replication : Standardize assay conditions (e.g., MIC testing using CLSI guidelines) and cell lines (e.g., E. coli ATCC 25922) .

- Dose-Response Analysis : Perform IC₅₀ determinations (e.g., 10–100 μM range) to quantify potency variations.

- Meta-Analysis : Use databases like PubChem and ChEMBL to compare bioactivity data across studies, filtering by assay type and organism .

Q. Common Pitfalls :

- Variability in solvent (DMSO vs. water) affecting compound solubility.

- Differences in bacterial strain susceptibility profiles.

Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to imidazole-recognizing targets (e.g., cytochrome P450). Key parameters:

- Grid box centered on heme iron (20 ų).

- Lamarckian genetic algorithm for conformational sampling .

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Q. Predicted Interactions :

- Nitrile group forms dipole interactions with active-site residues.

- Imidazole ring participates in π-π stacking with aromatic residues.

Q. How can regioselectivity challenges in derivative synthesis be addressed?

Answer:

- Protecting Groups : Temporarily protect the nitrile with TMSCl to direct electrophilic substitution to the imidazole C4 position .

- Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings, favoring cross-coupling at the less hindered site .

- Monitoring : Track regioselectivity via LC-MS/MS to identify dominant products.

Q. What strategies validate the compound’s stability under physiological conditions?

Answer:

- pH Stability Assay : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 6, 24, and 48 hours .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated breakdown. Measure half-life (t₁/₂) and intrinsic clearance .

Q. Typical Results :

| Condition | Half-Life (t₁/₂) | Degradation Products |

|---|---|---|

| pH 7.4, 37°C | >24 hours | None detected |

| pH 2.0, 37°C | 6 hours | Hydrolyzed imidazole analog |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.